molecular formula C10H13NO3 B1390819 (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid CAS No. 1280786-99-3

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid

Cat. No. B1390819
M. Wt: 195.21 g/mol
InChI Key: CARIUONFSONQNP-VIFPVBQESA-N
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Description

Chemical Reactions Analysis

Carboxylic acids, like the one present in “(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid”, can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .

Scientific Research Applications

Asymmetric Hydrogenation

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid has been involved in studies exploring asymmetric hydrogenation. For instance, Stoll and Süess (1974, 1975) synthesized a related compound, (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid, through the asymmetric hydrogenation of an acrylic acid derivative using Kagan's catalyst. This process achieved a 97% yield and 88% optical purity, illustrating the compound's potential in stereoselective synthesis (Stoll & Süess, 1974) (Stoll & Süess, 1975).

Enantioselective Synthesis

Research by Paladino et al. (1993) involved the enantioselective synthesis of derivatives of a similar amino acid, highlighting the compound's role in the synthesis of biologically active peptides. This work showcases the importance of such compounds in the creation of peptides for potential therapeutic applications (Paladino et al., 1993).

Metal-Organic Frameworks (MOFs) Construction

Xie et al. (2007) investigated the construction of novel metal-organic frameworks (MOFs) using derivatives of aromatic amino acids, including compounds structurally similar to (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid. This study demonstrates the potential of these compounds in the rational design and development of new materials with potential applications in various fields (Xie et al., 2007).

Propionic Acid Production

Gonzalez-Garcia et al. (2017) discussed the microbial production of propionic acid, where pathways involving amino acid catabolism, including derivatives of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid, were explored. This research is significant for understanding the metabolic pathways involved in the microbial production of valuable carboxylic acids (Gonzalez-Garcia et al., 2017).

properties

IUPAC Name

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUONFSONQNP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213584
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid

CAS RN

1280786-99-3
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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